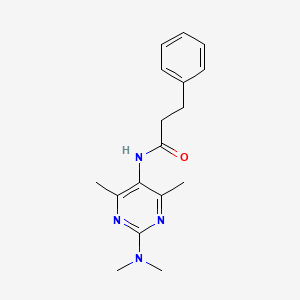

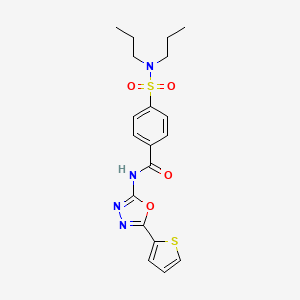

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

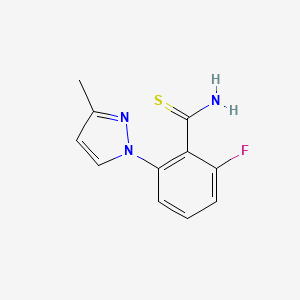

“N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of this compound is intricate. It includes a pyridazin-3-yl group attached to a phenyl group via a nitrogen atom, and a 4-methylpiperazin-1-yl group attached to the pyridazin-3-yl group .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, it has been used in the design and synthesis of novel substituted benzamide derivatives for anti-tubercular activity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.25 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase , including the T315I gatekeeper mutant . This kinase plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML).

Mode of Action

The compound acts as a potent inhibitor of the BCR-ABL kinase . It binds to the kinase, inhibiting its activity and thereby disrupting the signaling pathways it controls. This leads to a decrease in the proliferation of cancer cells and induces apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of BCR-ABL kinase affects multiple biochemical pathways. The most significant of these is the disruption of the tyrosine kinase signaling pathway , which is crucial for cell growth and proliferation . By inhibiting this pathway, the compound prevents the uncontrolled growth of cancer cells.

Pharmacokinetics

The compound has a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile . It is orally active , indicating good absorptionThe compound’s effectiveness in prolonging survival in animal models suggests it is well-distributed and metabolized .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of cancer cells. In animal models, daily oral administration of the compound significantly prolonged survival of mice injected with BCR-ABL (T315I) expressing cells . This suggests that the compound could be an effective treatment for CML, including patients refractory to all currently approved therapies .

properties

IUPAC Name |

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c1-26-13-15-27(16-14-26)21-12-11-20(24-25-21)17-7-9-19(10-8-17)23-22(28)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUWASPVFXTIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2948076.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948095.png)

![N-[4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2948096.png)